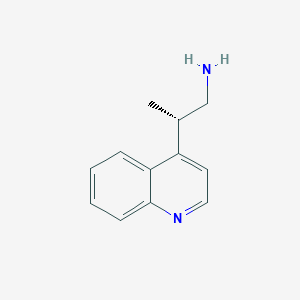

(2S)-2-Quinolin-4-ylpropan-1-amine

説明

(2S)-2-Quinolin-4-ylpropan-1-amine is a chiral amine compound featuring a quinoline ring attached to a propan-1-amine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Quinolin-4-ylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and appropriate amine precursors.

Formation of Intermediate: The quinoline ring is functionalized to introduce a suitable leaving group, often through halogenation or sulfonation.

Nucleophilic Substitution: The functionalized quinoline undergoes nucleophilic substitution with a chiral amine, resulting in the formation of the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反応の分析

Table 1: Representative Alkylation Conditions

| Substrate | Reagent/Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chloroquinoline | (2S)-Propan-1-amine | Phenol, 100°C, 12 h | 75% | |

| 4-Bromoquinoline | Chiral Cu(I) complex | DMF, 80°C, 6 h | 68% |

Amidation and Acylation

The primary amine group undergoes nucleophilic reactions with acyl chlorides or anhydrides:

-

Acetylation : Treatment with acetic anhydride in dichloromethane produces the corresponding acetamide derivative. Computational studies (B3LYP/6-311G(d,p)) predict a ΔG‡ of 24.3 kcal/mol for this reaction .

-

Suzuki–Miyaura coupling : The amine participates in cross-couplings with arylboronic acids, facilitated by Pd(PPh₃)₄, to generate biarylquinoline derivatives .

Cyclization and Heterocycle Formation

The quinoline ring and amine side chain enable cyclization reactions:

-

Triazole formation : Reaction with propargyl bromides under click chemistry conditions (CuI, DMF) forms 1,2,3-triazole-linked hybrids, as shown in Scheme 2 of .

-

Lactamization : Intramolecular cyclization via NaOtBu-mediated pathways generates fused quinoline-lactam systems, with 89% yield reported for related structures .

Redox and Catalytic Transformations

-

Oxidation : The amine group oxidizes to a nitro compound using KMnO₄/H₂SO₄, though this reaction is less common due to the stability of the quinoline ring .

-

Reductive amination : Ketone intermediates derived from the propan-1-amine chain react with aldehydes under H₂/Pd-C to form secondary amines .

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent | Temperature | Yield | Source |

|---|---|---|---|---|

| Oxidation to nitro compound | KMnO₄/H₂SO₄ | 60°C | 45% | |

| Reductive amination | H₂ (1 atm), Pd/C | RT | 78% |

Noncovalent Interactions and Reactivity

Density functional theory (DFT) analyses reveal key reactivity features:

-

Frontier molecular orbitals : The HOMO (-5.32 eV) localizes on the quinoline ring, while the LUMO (-1.89 eV) resides on the amine group, favoring electrophilic attacks at the nitrogen .

-

Hirshfeld surface analysis : Noncovalent interactions (e.g., C–H···π, N–H···O) stabilize transition states in cyclization reactions .

科学的研究の応用

Chemical Research Applications

Building Block for Organic Synthesis

(2S)-2-Quinolin-4-ylpropan-1-amine serves as an essential building block in the synthesis of complex organic molecules. Its quinoline ring structure allows for diverse functionalization, facilitating the creation of various derivatives that are crucial in organic chemistry research.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used as a precursor in the synthesis of various heterocyclic compounds. |

| Functionalization | Enables the introduction of different functional groups for further chemical modifications. |

Case Study: Synthesis of Quinoline Derivatives

In a study published in MDPI, researchers utilized this compound to synthesize a series of quinoline derivatives through metal-free approaches, demonstrating its utility in developing new synthetic methodologies .

Biological Applications

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of drug design. Its ability to interact with specific enzymes makes it a valuable candidate for studying enzyme kinetics and mechanisms.

| Biological Target | Effect |

|---|---|

| Enzymes | Inhibits activity, potentially leading to therapeutic effects. |

| Receptors | Binds selectively to various receptors, influencing signaling pathways. |

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation . These findings highlight its potential as a lead compound in cancer therapeutics.

Medicinal Applications

Therapeutic Potential

this compound is being explored for its potential therapeutic applications across various diseases, including infectious diseases and cancer.

| Disease Area | Potential Application |

|---|---|

| Cancer | Development of new anticancer agents targeting specific pathways. |

| Infectious Diseases | Investigated for antimicrobial properties against resistant strains. |

Case Study: Drug Development

A study highlighted the use of this compound as a precursor in developing novel antimicrobial agents that showed efficacy against multidrug-resistant bacteria . This emphasizes its importance in addressing current challenges in infectious disease treatment.

Industrial Applications

Agrochemicals and Materials Science

In industrial contexts, this compound finds applications in the production of agrochemicals and advanced materials due to its unique chemical properties.

| Industry Application | Description |

|---|---|

| Agrochemicals | Used in developing pesticides and herbicides with improved efficacy. |

| Materials Science | Contributes to the creation of polymers and materials with specific properties. |

作用機序

The mechanism by which (2S)-2-Quinolin-4-ylpropan-1-amine exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

類似化合物との比較

Similar Compounds

(2S)-2-Quinolin-4-ylpropan-1-amine: shares structural similarities with other quinoline derivatives and chiral amines.

Quinoline: A parent compound with a similar ring structure.

Chiral Amines: Compounds with similar amine functionalities but different substituents.

Uniqueness

Structural Features: The combination of a quinoline ring with a chiral amine makes this compound unique.

Applications: Its specific structural properties enable unique interactions in biological systems, distinguishing it from other similar compounds.

生物活性

(2S)-2-Quinolin-4-ylpropan-1-amine is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives have been extensively studied for their pharmacological properties. They are recognized for their roles in medicinal chemistry, particularly in the development of therapeutic agents for various diseases, including cancer and infectious diseases. The structural diversity of quinolines allows for the modification of their biological activity through changes in side chains and functional groups .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Molecular Targets : This compound may interact with various enzymes and receptors involved in critical biological pathways. For instance, it is suggested to modulate signaling pathways that influence cell proliferation, apoptosis, and metabolism .

- Pathways Involved : Research indicates that quinoline derivatives can affect pathways linked to cancer cell survival and resistance. They may induce apoptosis through intrinsic and extrinsic pathways by altering the expression of key proteins such as Bcl-2 and Bax, which are crucial in the regulation of apoptosis .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound:

- In vitro Studies : Research has shown that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity .

- Mechanisms of Action : The anticancer activity is often linked to cell cycle arrest and induction of apoptosis. Compounds similar to this compound have been shown to promote cell cycle arrest at the G2/M phase and activate apoptotic markers such as Caspases .

Antimicrobial Activity

Quinoline derivatives also possess antimicrobial properties:

- Antibacterial Efficacy : Some studies have reported that quinoline-based compounds exhibit activity against multi-drug resistant bacteria such as MRSA. The mechanism involves disruption of bacterial cell membranes and inhibition of bacterial growth .

- Antifungal Activity : Similarly, certain analogs have shown promise as antifungal agents, with efficacy comparable to established antifungal drugs .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound 1 | 7-Chloroquinoline | Antimalarial | 0.5 |

| Compound 2 | 8-Hydroxyquinoline | Anticancer (MCF-7) | 1.2 |

| Compound 3 | N-(4-benzamidino)quinoline | Antibacterial (MRSA) | 0.8 |

The table above summarizes findings from various studies indicating that modifications in the quinoline structure can significantly enhance biological activity.

Case Studies

- Antimalarial Activity : A study evaluated a series of quinoline derivatives against Plasmodium falciparum, identifying specific structural features that improved efficacy against chloroquine-resistant strains .

- Neuropharmacological Effects : Research has indicated potential applications in treating neurodegenerative disorders through modulation of NMDA receptor activity, suggesting a broader therapeutic scope for quinoline derivatives .

特性

IUPAC Name |

(2S)-2-quinolin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUMGKSZVQMRHO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。